(2R)-3-(3,4-Dihydroxyphenyl)-2-({(2E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]-2-propenoyl}oxy)propanoic acid
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Overview
Description
This compound is known for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties . Salvianolic acid C is one of the several salvianolic acids found in Salvia miltiorrhiza, which have been extensively used in traditional medicine to treat cardiovascular diseases, fibrosis, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvianolic acid C can be synthesized through the phenylpropanoid and tyrosine-derived branches of the phenolic acid biosynthetic pathway . The synthesis involves the combination of two molecules of danshensu (a derivative of caffeic acid) through ester and enol bonds .
Industrial Production Methods: Industrial production of salvianolic acid C involves extraction from Salvia miltiorrhiza roots followed by purification processes. The extraction typically uses solvents such as ethanol or methanol, and the purification involves chromatographic techniques . The process is designed to be simple, cost-effective, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Salvianolic acid C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of salvianolic acid C, which may have different pharmacological properties .
Scientific Research Applications
Salvianolic acid C has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a natural antioxidant in various formulations.
Medicine: Salvianolic acid C is investigated for its therapeutic potential in treating cardiovascular diseases, fibrosis, cancer, and ischemic stroke
Industry: It is explored for its potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Salvianolic acid C exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the expression of inflammatory cytokines and pathways such as the toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF-κB) pathway.
Anti-apoptotic Activity: It reduces apoptosis by modulating apoptotic signaling pathways.
Molecular Targets: Key molecular targets include TLR4, TREM1, NF-κB, and various antioxidant enzymes.
Comparison with Similar Compounds
Salvianolic acid C is compared with other salvianolic acids such as salvianolic acid A, salvianolic acid B, and salvianolic acid D:
Salvianolic Acid A: Known for its potent antioxidant activity and cardiovascular protective effects.
Salvianolic Acid B: The most abundant salvianolic acid with strong antioxidant and anti-inflammatory properties.
Salvianolic Acid D: Characterized as a dimer of caffeic acid with similar antioxidant properties.
Uniqueness: Salvianolic acid C is unique due to its specific combination of two molecules of danshensu, which gives it distinct pharmacological properties compared to other salvianolic acids .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJWPRRNLSHTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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